molecular formula C13H17NO2 B1488287 4-((Tetrahydrofuran-2-yl)methoxy)indoline CAS No. 1897805-00-3

4-((Tetrahydrofuran-2-yl)methoxy)indoline

Cat. No.: B1488287
CAS No.: 1897805-00-3
M. Wt: 219.28 g/mol
InChI Key: QQTZNUSFWDZNRZ-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methoxy)indoline is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating an indoline scaffold, which is a saturated form of indole, and a tetrahydrofuran ring system linked via a methoxy bridge . The indoline nucleus is a privileged structure in pharmacology, known for its diverse biological activities and its presence in numerous clinically relevant molecules . Researchers value this core for its versatility in designing new therapeutic agents. Indoline derivatives have been extensively documented to exhibit a broad spectrum of pharmacological activities, including antiviral , anti-inflammatory , anticancer , antimicrobial , and antidiabetic effects . The tetrahydrofuran moiety is a common pharmacophore that can enhance a molecule's bioavailability and its ability to interact with biological targets. The specific combination of these two rings in 4-((Tetrahydrofuran-2-yl)methoxy)indoline makes it a valuable intermediate for the synthesis of novel compounds. It is particularly useful for probing structure-activity relationships (SAR) in drug design programs and for creating libraries of molecules aimed at discovering new treatments for cancers, infectious diseases, and central nervous system disorders . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-12-11(6-7-14-12)13(5-1)16-9-10-3-2-8-15-10/h1,4-5,10,14H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTZNUSFWDZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((Tetrahydrofuran-2-yl)methoxy)indoline is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1897805-00-3, features a unique structure that incorporates both indoline and tetrahydrofuran moieties, which may contribute to its bioactivity.

Chemical Structure

The molecular formula of 4-((Tetrahydrofuran-2-yl)methoxy)indoline can be represented as follows:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : Approximately 205.25 g/mol

The structural formula highlights the presence of a methoxy group attached to a tetrahydrofuran ring, which is further connected to an indoline core. This configuration is significant as it influences the compound's interactions with biological targets.

Case Studies and Research Findings

  • Antioxidant Activity : Compounds related to tetrahydrofuran derivatives have demonstrated significant antioxidant properties. For instance, studies have indicated that certain methoxy-substituted tetrahydrofuran derivatives exhibit radical-scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Anticancer Potential : Research into indole derivatives has revealed their potential in cancer therapy. For example, some indole-based compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines) . The structural similarity of 4-((Tetrahydrofuran-2-yl)methoxy)indoline may suggest similar anticancer properties.
  • HIV Protease Inhibition : Tetrahydrofuran-containing compounds have been explored as HIV protease inhibitors. A study highlighted the efficacy of tetrahydrofuran derivatives in inhibiting HIV protease, demonstrating that modifications at the methoxy position could enhance binding affinity and potency . While direct studies on 4-((Tetrahydrofuran-2-yl)methoxy)indoline are lacking, these findings indicate a potential avenue for investigation.

Structure–Activity Relationship (SAR)

The biological activity of compounds like 4-((Tetrahydrofuran-2-yl)methoxy)indoline can be influenced by their structural features. A comparative analysis of related compounds has shown that:

CompoundK_i (nM)IC_50 (nM)
Tetrahydrofuran derivative A0.0141.4
Tetrahydrofuran derivative B0.00292.4
Methoxy-substituted analog C0.03555

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity, underscoring the importance of structural optimization in drug design.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

  • 4-Methoxyindoline Derivatives : Simpler analogs like 4-methoxyindoline hydrochloride (CAS 7555-94-4) lack the THF moiety, resulting in reduced steric bulk and lower lipophilicity. These compounds are often synthesized via direct methoxylation of indoline and exhibit moderate antimicrobial activity .
  • Indole-Furan Hybrids: Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (–3) replace the indoline core with indole and incorporate a furan ring.

Substituent Effects

  • THF vs. Other Oxygen-Containing Groups : The THF-methoxy group in 4-((Tetrahydrofuran-2-yl)methoxy)indoline differs from compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (), where multiple oxygen functionalities enhance water solubility. The THF group likely balances lipophilicity and solubility, making it favorable for CNS-targeting applications .
  • Sulfonyl Chloride Derivatives : 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride (CAS 1341811-65-1) shares the THF-methoxy motif but includes a sulfonyl chloride group, enabling reactivity in nucleophilic substitutions. This contrasts with the indoline core, which is more suited for hydrogen bonding and receptor interactions .

Physicochemical and Pharmacological Properties

Key Properties

Property 4-((Tetrahydrofuran-2-yl)methoxy)indoline 4-Methoxyindoline Hydrochloride Indole-Furan Hybrids
Molecular Weight ~263.3 g/mol (estimated) 185.6 g/mol 307.3 g/mol ()
LogP ~2.1 (predicted) ~1.5 ~3.0
Solubility Moderate in DMSO, low in water High (due to HCl salt) Low (lipophilic furan)
Bioactivity Not reported Antimicrobial (Table 2, ) Antifungal, anti-TB

Pharmacological Insights

  • Antimicrobial Activity : Indoline derivatives (e.g., 6a-k in ) show broad-spectrum activity, but substituents like THF-methoxy may alter potency. For example, 6b and 6c (inactive derivatives) highlight the critical role of substituent positioning .
  • Cytotoxicity : Substituted indolizines () exhibit cytotoxicity linked to electron-withdrawing groups, suggesting that the electron-rich THF-methoxy group in the target compound may reduce such effects .

Preparation Methods

Method 1: Alkylation of 4-Hydroxyindoline with Tetrahydrofuran-2-yl Methanol Derivatives

  • Step 1: Synthesis of 4-hydroxyindoline or 4-hydroxyindole derivatives via literature procedures involving selective hydroxylation at the 4-position.
  • Step 2: Activation of tetrahydrofuran-2-yl methanol to a suitable leaving group (e.g., tosylate or mesylate).
  • Step 3: Nucleophilic substitution reaction where the 4-hydroxy group of indoline attacks the activated tetrahydrofuran derivative under basic conditions (e.g., potassium carbonate in DMF) to form the ether linkage.

Reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
1 Hydroxylation (selective) 70-85 Using oxidizing agents or enzymatic methods
2 Tosylation of tetrahydrofuran-2-yl methanol 80-90 Tosyl chloride in pyridine at 0°C
3 Alkylation with 4-hydroxyindoline 65-75 K2CO3, DMF, 50-80°C, 12-24 h
  • Purification is typically done by flash chromatography on silica gel using gradients of ethyl acetate in petroleum ether.

Method 2: Direct Coupling via Mitsunobu Reaction

  • The Mitsunobu reaction allows coupling of 4-hydroxyindoline with tetrahydrofuran-2-yl methanol under mild conditions.
  • Reagents: Triphenylphosphine, diethyl azodicarboxylate (DEAD), tetrahydrofuran-2-yl methanol, and 4-hydroxyindoline.
  • Conditions: Reaction performed at 0°C to room temperature in THF solvent.

Advantages:

  • High regioselectivity.
  • Mild reaction conditions preserving sensitive functional groups.

Typical yields: 70-80%.

Purification and Characterization

  • The crude product is purified by silica gel flash chromatography, often eluting with a gradient of 30-40% ethyl acetate in petroleum ether.
  • Characterization includes:

Research Findings and Optimization

  • Studies indicate that reaction temperature and solvent choice critically affect the yield and purity of the product.
  • Using dry, aprotic solvents such as DMF or THF increases the nucleophilicity of the indoline hydroxyl group, enhancing coupling efficiency.
  • The use of protecting groups on the indoline nitrogen can improve selectivity and yield.
  • The Mitsunobu reaction route is preferred when sensitive functional groups are present or when stereochemical integrity of the tetrahydrofuran ring must be maintained.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Advantages Limitations
Alkylation of 4-hydroxyindoline Hydroxylation → Tosylation → Alkylation K2CO3 in DMF, 50-80°C; Tosyl chloride for activation 65-75 Straightforward, scalable Requires preparation of activated intermediate
Mitsunobu Coupling Direct coupling of 4-hydroxyindoline and tetrahydrofuran-2-yl methanol Triphenylphosphine, DEAD, THF, 0°C to r.t. 70-80 Mild conditions, high selectivity Sensitive to moisture, requires careful handling

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-((Tetrahydrofuran-2-yl)methoxy)indoline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling tetrahydrofuran (THF)-derived intermediates with indoline precursors. For example, THF-2-ylmethanol can be activated via sulfonation (e.g., using tosyl chloride) to form a reactive leaving group, which is then substituted with a methoxy-indoline moiety under basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates include sulfonated THF derivatives (e.g., (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate) and substituted indolines .
  • Analytical Validation : Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereochemical configuration of 4-((Tetrahydrofuran-2-yl)methoxy)indoline?

  • Methodological Answer : Use X-ray crystallography to resolve stereochemistry, particularly for diastereomers arising from the THF ring’s chiral center. If crystals are unavailable, employ NOESY NMR to analyze spatial proximity between protons on the THF and indoline moieties. Computational methods (e.g., DFT) can predict stable conformers .

Q. What are the standard oxidation and reduction reactions for this compound?

  • Oxidation : The methoxy group on indoline is stable under mild conditions, but strong oxidants (e.g., KMnO₄) may oxidize the THF ring to γ-butyrolactone. Controlled oxidation of the indoline’s nitrogen atom could yield indole derivatives .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) may reduce the indoline’s aromaticity or saturate the THF ring, depending on reaction conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate diastereomer formation during synthesis?

  • Methodological Answer : Diastereomer ratios depend on solvent polarity and temperature. For example, polar aprotic solvents (e.g., DMF) favor thermodynamic control, while non-polar solvents (e.g., THF) favor kinetic pathways. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
  • Data Contradiction Analysis : If unexpected diastereomer ratios occur, re-examine reaction monitoring (e.g., via in-situ IR or LC-MS) to identify transient intermediates or side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may stem from differences in cell-line models or compound purity. Validate biological assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and confirm compound purity via HPLC (>95%). Compare results with structurally analogous compounds (e.g., 4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid) to isolate structure-activity relationships .

Q. How does the THF moiety influence solubility and bioavailability in pharmacological studies?

  • Methodological Answer : The THF ring enhances solubility in polar solvents (e.g., water:THF mixtures) due to its oxygen atom’s hydrogen-bonding capacity. For bioavailability studies, use logP calculations (e.g., via HPLC retention times) and in vitro permeability assays (e.g., Caco-2 cell monolayers) to quantify membrane penetration .

Q. What advanced techniques distinguish between regioisomers in substituted derivatives of this compound?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to fragment ions and identify substitution patterns. For example, substituents on the indoline’s benzene ring produce distinct fragmentation pathways compared to THF-sidechain modifications. Pair with 2D NMR (e.g., HSQC, HMBC) to map connectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((Tetrahydrofuran-2-yl)methoxy)indoline
Reactant of Route 2
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4-((Tetrahydrofuran-2-yl)methoxy)indoline

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